molecular formula C7H6FN3O B6190284 (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one CAS No. 2694770-49-3

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one

Cat. No.: B6190284
CAS No.: 2694770-49-3
M. Wt: 167.1
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Description

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one is a chemical compound that features a fluoropyridine moiety attached to a hydrazinylideneethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one typically involves the reaction of 3-fluoropyridine-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, while the hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or DNA. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-fluoropyridin-2-yl)methanamine
  • (2-chloro-3-fluoropyridin-4-yl)methanol
  • (3-fluoropyridin-2-yl)methanol

Uniqueness

(2E)-1-(3-fluoropyridin-2-yl)-2-hydrazinylideneethan-1-one is unique due to its combination of a fluoropyridine ring and a hydrazinylideneethanone structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2694770-49-3

Molecular Formula

C7H6FN3O

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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